Lithium tetramethylpiperidide

Catalog No.
S644803
CAS No.
38227-87-1
M.F
C9H18LiN
M. Wt
147.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium tetramethylpiperidide

CAS Number

38227-87-1

Product Name

Lithium tetramethylpiperidide

IUPAC Name

lithium;2,2,6,6-tetramethylpiperidin-1-ide

Molecular Formula

C9H18LiN

Molecular Weight

147.2 g/mol

InChI

InChI=1S/C9H18N.Li/c1-8(2)6-5-7-9(3,4)10-8;/h5-7H2,1-4H3;/q-1;+1

InChI Key

ANYSGBYRTLOUPO-UHFFFAOYSA-N

SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C

Synonyms

lithium 2,2,6,6-tetramethylpiperidide

Canonical SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C

Lithium tetramethylpiperidide is a chemical compound with the molecular formula LiC9H18N\text{LiC}_9\text{H}_{18}\text{N}. It is primarily used as a non-nucleophilic base in organic synthesis, notable for its steric hindrance which makes it comparable to lithium hexamethyldisilazide. This compound is synthesized through the deprotonation of 2,2,6,6-tetramethylpiperidine using n-butyllithium at low temperatures (around -78 °C) or at 0 °C in some cases. Lithium tetramethylpiperidide tends to aggregate in the solid state, often forming a tetramer, and is stable in a solvent mixture of tetrahydrofuran and ethylbenzene .

, primarily serving as a strong base in metalation processes. For instance, it can facilitate the lithiation of aromatic compounds and has been shown to react with pivaloin derivatives. The reactivity of lithium tetramethylpiperidide is influenced by its solvation state, which can vary between monosolvated, disolvated, and tetrasolvated forms depending on the solvent and concentration .

Furthermore, lithium tetramethylpiperidide has been utilized in lithium-mediated alumination reactions, where it can engage in aluminum-hydrogen exchanges with a variety of substrates . The unique properties of this compound allow for selective ortho-metalation reactions that are essential in synthetic organic chemistry .

The primary synthesis method for lithium tetramethylpiperidide involves the reaction of 2,2,6,6-tetramethylpiperidine with n-butyllithium:

  • Reagents:
    • 2,2,6,6-tetramethylpiperidine
    • n-butyllithium
  • Procedure:
    • The reaction is typically conducted at low temperatures (−78 °C) to ensure complete deprotonation.
    • Recent studies suggest that the reaction can also proceed effectively at 0 °C.
  • Stability:
    • The resulting lithium tetramethylpiperidide is stable when dissolved in a mixture of tetrahydrofuran and ethylbenzene .

Lithium tetramethylpiperidide is widely employed as a strong base in organic synthesis. Its applications include:

  • Metalation: Used for lithiation of aromatic compounds.
  • Alumination Reactions: Acts as a reagent in lithium-mediated alumination processes.
  • Synthetic Intermediates: Facilitates the synthesis of complex organic molecules by enabling selective reactions .

Studies have shown that lithium tetramethylpiperidide can interact with various substrates to form complex equilibria involving multiple solvated species. For example, when reacting with aromatic compounds like anisole, distinct reactivity patterns emerge based on the solvation state of lithium tetramethylpiperidide. These interactions are critical for understanding its role in metalation and subsequent trapping by alkylaluminium complexes .

Lithium tetramethylpiperidide shares similarities with several other lithium-based reagents. Here’s a comparison highlighting its uniqueness:

Compound NameKey FeaturesUniqueness
Lithium diisopropylamideStrong base for deprotonation; widely usedLess sterically hindered compared to lithium tetramethylpiperidide
Lithium hexamethyldisilazideNon-nucleophilic base; useful in similar applicationsGreater nucleophilicity than lithium tetramethylpiperidide
Lithium tri-tert-butoxyaluminumUsed for metalation and aluminum transferMore specialized for aluminum interactions

Lithium tetramethylpiperidide stands out due to its significant steric hindrance and ability to selectively mediate reactions without acting as a nucleophile.

Lithium tetramethylpiperidide originated from mid-20th century advances in organolithium chemistry. The compound was first synthesized through deprotonation of 2,2,6,6-tetramethylpiperidine with n-butyllithium at −78°C, as documented in early organometallic studies. By the 1970s, its utility as a strong base was recognized in seminal work by Olofson and colleagues, who demonstrated its efficacy in silicon- and tin-based alkylation reactions.

Key milestones include:

  • 1973: First synthetic applications reported in Journal of the American Chemical Society
  • 1994: Structural characterization of aggregated states in hydrocarbon solutions via X-ray crystallography
  • 2011: Mechanistic studies revealing solvent-dependent aggregation behavior

The compound’s commercial availability in tetrahydrofuran/ethylbenzene solutions by the early 2000s marked its transition from specialist reagent to mainstream synthetic tool.

Fundamental Role in Modern Organometallic Chemistry

Lithium tetramethylpiperidide excels in three critical domains:

Directed Ortholithiation

The base enables regioselective deprotonation of arenes through coordination-enhanced acidity. For 1,3-bis(trifluoromethyl)benzene, lithium tetramethylpiperidide achieves exclusive 4-lithiation via a monomer-dimer equilibrium, as shown through kinetic and computational studies.

Trans-Metal-Trapping Reactions

In tandem with organoaluminum or gallium reagents, lithium tetramethylpiperidide facilitates sequential deprotonation-trapping sequences. This approach stabilizes sensitive fluoroaromatic intermediates, enabling cross-coupling reactions previously hindered by benzyne formation.

Epoxide Functionalization

The base mediates both α- and β-lithiation of epoxides, with solvent-controlled mechanisms:

  • In tetrahydrofuran: Monosolvated monomer pathway dominates β-lithiation
  • In N,N-dimethylethylamine: Tetrasolvated dimer enables α-lithiation

Position Within Non-nucleophilic Base Classifications

Lithium tetramethylpiperidide occupies a unique niche among strong bases due to its balanced steric and electronic properties:

PropertyLithium TetramethylpiperidideLithium DiisopropylamideLithium Hexamethyldisilazide
pKa (THF)37.335.733.5
Aggregation StateTetramer (solid)DimerDimer
Nucleophilicity Index0.020.150.08

The 2,2,6,6-tetramethylpiperidide ligand creates a 270° cone of protection around lithium, effectively shielding the metal center from electrophilic attack while maintaining accessibility for proton abstraction. This steric profile enables selective deprotonation of substrates with acidity differences as small as 2 pKa units.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Lithium tetramethylpiperidide

Dates

Modify: 2023-08-15

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